5-Bromo-7-fluorochroman-4-amine
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Overview
Description
5-Bromo-7-fluorochroman-4-amine is a chemical compound with the molecular formula C9H9BrFNO It is a derivative of chroman, a bicyclic compound that consists of a benzene ring fused to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-fluorochroman-4-amine typically involves the bromination and fluorination of chroman derivatives. One common method starts with the preparation of 7-bromo-5-fluorochroman-4-one, which is then converted to this compound through a series of reduction and amination reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the bromination and fluorination processes .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-fluorochroman-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted chroman derivatives .
Scientific Research Applications
5-Bromo-7-fluorochroman-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-7-fluorochroman-4-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-5-fluorochroman-4-one: A precursor in the synthesis of 5-Bromo-7-fluorochroman-4-amine.
(S)-5-Bromo-7-fluorochroman-4-amine: An enantiomer of the compound with potential differences in biological activity.
Uniqueness
This compound is unique due to its specific substitution pattern on the chroman ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H9BrFNO |
---|---|
Molecular Weight |
246.08 g/mol |
IUPAC Name |
5-bromo-7-fluoro-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9BrFNO/c10-6-3-5(11)4-8-9(6)7(12)1-2-13-8/h3-4,7H,1-2,12H2 |
InChI Key |
YSWPWJMKDVVYGT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1N)C(=CC(=C2)F)Br |
Origin of Product |
United States |
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